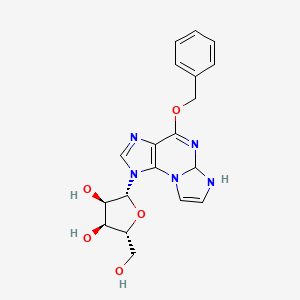

O6-Benzyl-N2,3-etheno Guanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O6-Benzyl-N2,3-etheno Guanosine is a remarkable pharmaceutical compound that holds great promise in its ability to combat specific types of cancers . By employing a distinctive mode of action, this compound selectively targets malignant cells and effectively impedes their proliferation, presenting an unparalleled therapeutic solution for hematologic malignancies and solid tumors alike .

Molecular Structure Analysis

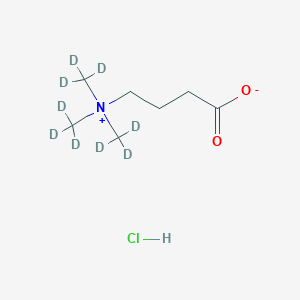

The molecular formula of O6-Benzyl-N2,3-etheno Guanosine is C19H19N5O5 . The molecule contains a total of 52 bonds, including 33 non-H bonds, 20 multiple bonds, 5 rotatable bonds, and 20 aromatic bonds . It also includes 3 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .Wissenschaftliche Forschungsanwendungen

Application in Chemical Biology

Summary of the Application

Ethenonucleosides, such as N2,3-ethenoguanosine, have wide applicability as mechanistic probes in chemical biology . They are used to label specific sites in nucleic acids, especially for labeling DNA/RNA from biological or enzymatic sources .

Methods of Application

The method involves a classical reaction, reductive amination, to selectively functionalize the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP). This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

Results or Outcomes

Using this approach, researchers have successfully incorporated a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .

Application in Nucleoside Synthesis

Summary of the Application

Ethenonucleosides, including N2,3-ethenoguanosine, are used in the synthesis of nucleosides . They are formed in the presence of α-halocarbonyl reagents .

Methods of Application

The formation of ethenonucleosides involves reactions of substitution and transglycosylation . The process involves the use of bifunctional reagents, such as α-halocarbonyl compounds, to form products with an additional five-membered ring of the imidazole type .

Results or Outcomes

The application of ethenonucleosides in nucleoside synthesis has been described, and their stability, degradation, and mechanism have been studied .

Application in Enzyme Studies

Summary of the Application

Etheno-derivatives of guanine, O6-methylguanine, and isoguanine have been studied as potential substrates of purine-nucleoside phosphorylases . These enzymes play a crucial role in the salvage pathway of nucleotide synthesis .

Methods of Application

The study involved the enzymatic ribosylation of 1, N6-etheno-isoguanine using two forms of calf purine-nucleoside phosphorylase (PNP) (wild type and N243D) and E. coli PNP (wild type and D204N) .

Results or Outcomes

It was found that 1, N2-etheno-guanine and 1, N6-etheno-isoguanine are excellent substrates for purine-nucleoside phosphorylase (PNP) from E. coli, while O6-methyl-N2,3-etheno-guanine exhibited moderate activity vs. this enzyme . The potential application of various forms of PNP for synthesis of the tri-cyclic nucleoside analogs is discussed .

Application in Biological and Medical Studies

Summary of the Application

Modified cap analogs, including ethenonucleosides, have applications in biology and medical studies . They are used in the synthesis of natural and modified cap analogs .

Methods of Application

The synthesis of natural and modified cap analogs involves various strategies and technical approaches .

Results or Outcomes

The application of these modified cap analogs in biology and medical studies is being reviewed .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18-20,25-27H,8-9H2/t12-,14-,15-,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGBIKGUXWWXOT-AHQNTMFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-N2,3-etheno Guanosine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)